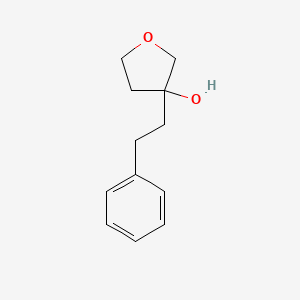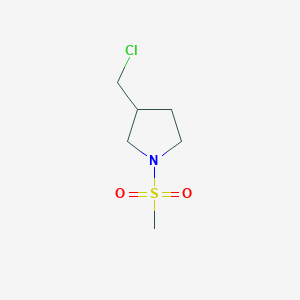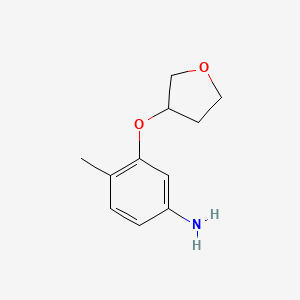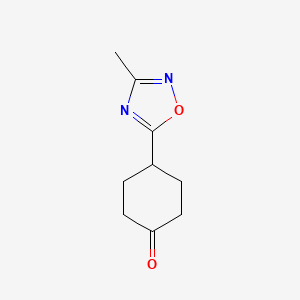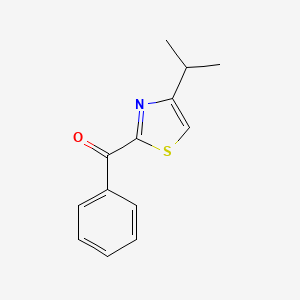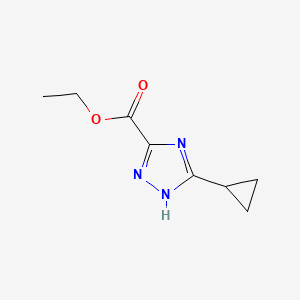![molecular formula C15H10ClNOS B1374105 4-[(7-Chlorchinolin-4-yl)sulfanyl]phenol CAS No. 1183785-49-0](/img/structure/B1374105.png)
4-[(7-Chlorchinolin-4-yl)sulfanyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol is an organic compound with the molecular formula C15H10ClNOS and a molecular weight of 287.77 g/mol . It is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 7-position and a sulfanyl group at the 4-position, which is further connected to a phenol group.
Wissenschaftliche Forschungsanwendungen
4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol typically involves the reaction of 7-chloroquinoline-4-thiol with a phenol derivative under suitable conditions . One common method includes the nucleophilic substitution reaction where 7-chloroquinoline-4-thiol is reacted with 4-bromophenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Aminoquinoline or thioquinoline derivatives.
Wirkmechanismus
The mechanism of action of 4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to inhibit heme polymerization, which is crucial for the survival of malaria parasites . Additionally, the compound may interact with DNA and proteins, leading to cytotoxic effects in cancer cells . The sulfanyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Quinoline: The parent compound with a basic quinoline structure.
Uniqueness
4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol is unique due to the presence of both a sulfanyl group and a phenol group, which can enhance its chemical reactivity and biological activity compared to other quinoline derivatives .
Eigenschaften
IUPAC Name |
4-(7-chloroquinolin-4-yl)sulfanylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNOS/c16-10-1-6-13-14(9-10)17-8-7-15(13)19-12-4-2-11(18)3-5-12/h1-9,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPPRQSMHZRHOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SC2=C3C=CC(=CC3=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one](/img/structure/B1374022.png)

![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B1374025.png)
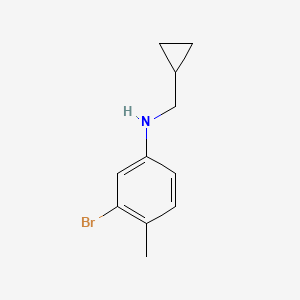
![1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374029.png)
![1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374032.png)

